molecular formula C17H26N2O4 B2906676 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid CAS No. 1048005-84-0

2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid

Cat. No.: B2906676
CAS No.: 1048005-84-0
M. Wt: 322.405
InChI Key: PYTMADDKGXYZJJ-UHFFFAOYSA-N
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Description

2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is a synthetic butanoic acid derivative designed for research applications. This compound features a molecular structure incorporating both m-tolylamino and isopropoxypropylamino functional groups, which may influence its physicochemical properties and biological interactions[CITATION:8]. The presence of the butanoic acid backbone suggests potential similarity to other biologically active short-chain fatty acids, though the specific properties of this novel compound require further investigation[CITATION:9]. Researchers may employ this compound as a chemical intermediate in synthetic organic chemistry or as a building block for developing more complex molecules with potential pharmacological interest[CITATION:7][CITATION:10]. The structural framework of this molecule, particularly the 4-oxobutanoic acid core, has been utilized in developing compounds with demonstrated antimicrobial and antioxidant activities in related chemical series[CITATION:10]. Additionally, compounds featuring similar aminobutanoic acid structures have shown relevance in medicinal chemistry research , particularly as synthetic intermediates for molecules with potential anticancer properties[CITATION:7]. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

4-(3-methylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-12(2)23-9-5-8-18-15(17(21)22)11-16(20)19-14-7-4-6-13(3)10-14/h4,6-7,10,12,15,18H,5,8-9,11H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTMADDKGXYZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported)
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid Not explicitly provided m-Tolylamino, 3-isopropoxypropyl
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid (Compound 1) C₁₃H₁₂O₅S 280.29 Phenyl, carboxymethyl sulfanyl Antiproliferative action
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-i-Pr-phenyl)butanoic acid (Compound 7) C₁₆H₁₈O₅S 322.37 4-Isopropylphenyl, carboxymethyl sulfanyl Antiproliferative action
4-oxo-4-(3-phenylpropoxy)butanoic acid C₁₃H₁₆O₄ 236.27 3-Phenylpropoxy
3-amino-4-oxo-4-(1-phenylbutan-2-ylamino)butanoic acid C₁₄H₂₀N₂O₃ 264.32 1-Phenylbutan-2-ylamino
2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid C₁₂H₁₇N₃O₄ 267.28 Pyridin-3-ylamino, 3-hydroxypropyl

Key Observations:

Substituent Effects on Lipophilicity: The isopropoxypropyl group in the target compound introduces greater lipophilicity compared to the hydroxypropyl group in or the carboxymethyl sulfanyl group in . This may enhance membrane permeability but reduce aqueous solubility. The m-tolylamino group (meta-methylphenyl) offers moderate steric bulk and electron-donating effects, contrasting with the pyridin-3-ylamino group in , which introduces polarity via the nitrogen heterocycle.

Biological Activity Trends: Compounds with carboxymethyl sulfanyl substituents (e.g., ) exhibit antiproliferative activity, possibly due to reactive thiol groups or interference with cellular redox systems. The absence of such groups in the target compound suggests divergent mechanisms.

Functional Group Modifications and Pharmacokinetic Implications

  • Amino Side Chains: The 3-isopropoxypropyl group (target compound) balances lipophilicity and metabolic stability better than 3-hydroxypropyl (), which may undergo faster oxidation or conjugation.
  • Aryl Substituents: m-Tolylamino vs. pyridin-3-ylamino (): The former is more lipophilic, while the latter’s basic nitrogen may enable hydrogen bonding or protonation at physiological pH.

Q & A

Basic: What are the standard synthetic routes for 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid, and what reaction conditions optimize yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 3-isopropoxypropylamine with m-toluidine under inert conditions (e.g., nitrogen atmosphere) to form an intermediate.
  • Step 2: Oxidation of the intermediate using agents like potassium permanganate in acidic media to introduce the ketone group.
  • Step 3: Carboxylic acid formation via hydrolysis or controlled oxidation.
    Optimization Tips:
  • Use ethanol or methanol as solvents to enhance solubility and reaction efficiency.
  • Monitor reaction progress via TLC (Thin-Layer Chromatography) to ensure intermediate purity .
  • Industrial-scale synthesis may employ continuous flow reactors for consistent product quality .

Basic: How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the isopropoxypropyl and m-tolylamino groups.
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a methanol/water gradient to assess purity (>97% recommended).
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 329.36) .

Advanced: How to design experiments to evaluate the compound’s antitumor activity, including controls and statistical validation?

Methodological Answer:

  • Cell Lines: Use MCF-7 (breast cancer) or HeLa cells, with IC50 determination via MTT assays. Include non-cancerous cell lines (e.g., HEK293) as negative controls.
  • Dosage Range: Test concentrations from 1–100 µM, with triplicate technical replicates.
  • Statistical Analysis: Apply ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare viability reduction against controls.
  • Mechanistic Probes: Combine with caspase-3/7 assays to confirm apoptosis induction .

Advanced: How can researchers address discrepancies in reported bioactivity data (e.g., conflicting IC50 values) across studies?

Methodological Answer:

  • Purity Verification: Re-analyze compound batches via HPLC to rule out impurities (e.g., residual solvents or byproducts).
  • Assay Variability: Standardize protocols (e.g., incubation time, serum concentration in media) to minimize inter-lab variability.
  • Structural Confirmation: Compare NMR data with literature to ensure correct stereochemistry and functional group integrity .

Advanced: What strategies are effective for modifying the compound’s structure to enhance solubility or target specificity?

Methodological Answer:

  • Solubility Enhancement: Introduce polar groups (e.g., hydroxyl or carboxylate) via nucleophilic substitution at the isopropoxypropyl chain.
  • Target Specificity: Replace the m-tolylamino group with bioisosteres (e.g., pyridyl or morpholinopropyl groups) to modulate receptor binding.
  • Prodrug Design: Esterify the carboxylic acid to improve membrane permeability, with in situ hydrolysis restoring activity .

Advanced: How to conduct comparative studies with structural analogs to identify critical pharmacophores?

Methodological Answer:

  • Analog Selection: Compare derivatives with variations in substituents (e.g., p-tolyl vs. m-tolyl, isopropoxypropyl vs. morpholinopropyl).
  • SAR Analysis: Correlate structural changes with bioactivity data (e.g., IC50, logP) using QSAR (Quantitative Structure-Activity Relationship) models.
  • Crystallography: Resolve X-ray structures of analogs bound to target enzymes (e.g., kinases) to identify binding motifs .

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